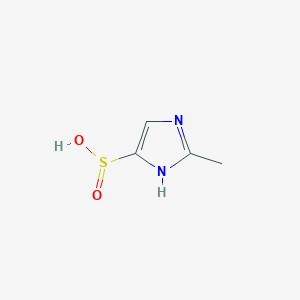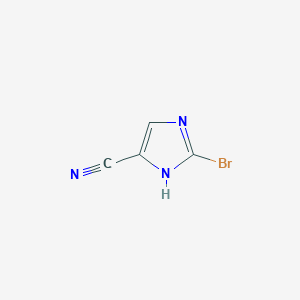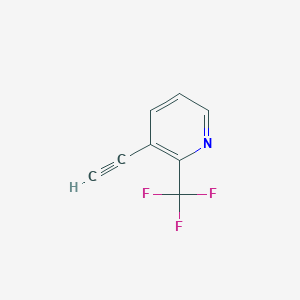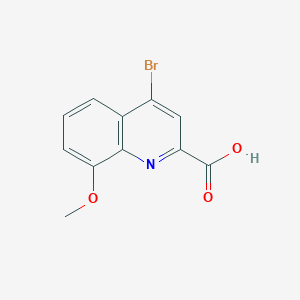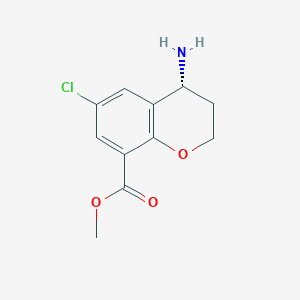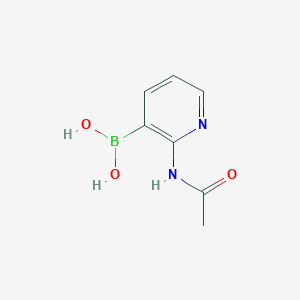
(2-Acetamidopyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetamidopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamidopyridin-3-yl)boronic acid can be achieved through several methods:
-
Halogen-Metal Exchange and Borylation: : This method involves the halogen-metal exchange reaction followed by borylation. For example, a halogenated pyridine derivative can undergo metalation with an organolithium reagent, followed by reaction with a boron source such as bis(pinacolato)diboron to yield the boronic acid .
-
Directed Ortho-Metallation (DoM) and Borylation: : This approach involves the metal-hydrogen exchange via directed ortho-metallation, followed by borylation. The presence of a directing group, such as an acetamido group, facilitates the ortho-metallation and subsequent borylation .
-
Palladium-Catalyzed Cross-Coupling: : The palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is another effective method for synthesizing pyridinylboronic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
(2-Acetamidopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
-
Suzuki-Miyaura Coupling: : This is a widely used reaction for forming carbon-carbon bonds. The boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form the coupled product .
-
Oxidation: : Boronic acids can be oxidized to form the corresponding alcohols or phenols. Common oxidizing agents include hydrogen peroxide and sodium perborate .
-
Substitution Reactions: : The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles .
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
Coupled Products: Formed in Suzuki-Miyaura coupling reactions.
Alcohols or Phenols: Formed in oxidation reactions.
科学的研究の応用
(2-Acetamidopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
-
Biology: : Employed in the development of boron-containing biomolecules for biological studies and drug discovery .
-
Medicine: : Investigated for its potential use in the development of boron-based drugs and therapeutic agents .
-
Industry: : Utilized in the synthesis of advanced materials and polymers with unique properties .
作用機序
The mechanism of action of (2-Acetamidopyridin-3-yl)boronic acid in various reactions involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the coupled product . The acetamido group can act as a directing group, facilitating ortho-metallation and subsequent reactions .
類似化合物との比較
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the acetamido group.
2-Aminopyridin-3-ylboronic Acid: Contains an amino group instead of an acetamido group.
Uniqueness
(2-Acetamidopyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and acetamido functional groups, which provide distinct reactivity and directing effects in various chemical reactions. This combination of functional groups makes it a valuable compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C7H9BN2O3 |
|---|---|
分子量 |
179.97 g/mol |
IUPAC名 |
(2-acetamidopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4,12-13H,1H3,(H,9,10,11) |
InChIキー |
RSOAQDOQMFCHJU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N=CC=C1)NC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


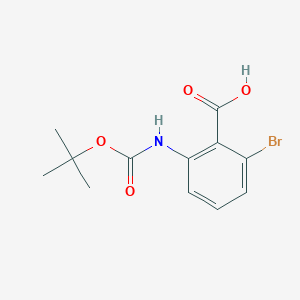
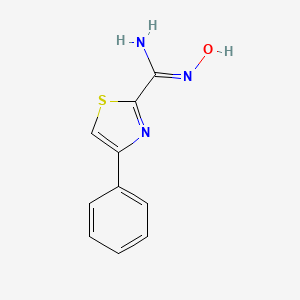
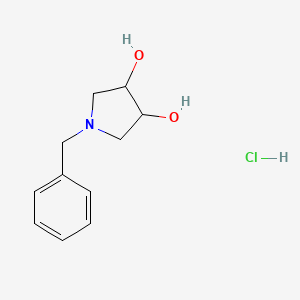
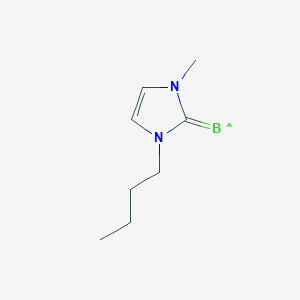
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)


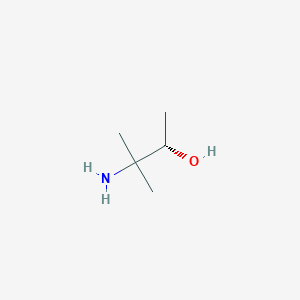
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
